(5E,7E,9)-decatrien-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5E,7E)-deca-5,7,9-trien-2-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6+ |
InChI Key |
YYXSUQQUWMLOOB-YTXTXJHMSA-N |
Isomeric SMILES |
CC(=O)CC/C=C/C=C/C=C |
Canonical SMILES |
CC(=O)CCC=CC=CC=C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Identification and Isolation from Biological Sources: Focus on Fomitopsis betulina
The primary biological source for (5E,7E,9)-decatrien-2-one is the fungus Fomitopsis betulina. rsc.org Research has centered on understanding and optimizing its production through controlled fungal cultivation.
Submerged cultivation of Fomitopsis betulina has been identified as a viable method for the production of this compound. researchgate.net This technique involves growing the fungal mycelium in a liquid nutrient medium, which allows for greater control over environmental parameters and potentially higher yields of secondary metabolites compared to solid-state fermentation. Studies have shown that the concentration of (5E/Z,7E,9)-decatrien-2-ones reaches its peak on the fifth day of cultivation. The optimal temperature for the growth of Fomitopsis betulina mycelium has been identified to be between 26-28 °C, with the highest mycelium production occurring at a pH of 3.5-4.0. researchgate.net Agro-industrial side streams have also been utilized as a substrate for cultivation, highlighting a sustainable approach to its production. nih.govresearchgate.netuni-hannover.de
Table 1: Submerged Cultivation Parameters for Fomitopsis betulina
| Parameter | Value/Condition | Notes |
|---|---|---|
| Organism | Fomitopsis betulina | Birch polypore mushroom. |
| Cultivation Method | Submerged Culture | Growth of mycelium in a liquid medium. |
| Optimal Temperature | 26-28 °C | For mycelial biomass growth. researchgate.net |
| Optimal pH | 3.5-4.0 | For maximum mycelium production. researchgate.net |
| Peak Production Time | Day 5 | Time of maximum concentration of (5E/Z,7E,9)-decatrien-2-ones. |
| Substrate | Agro-industrial side streams | A sustainable option for cultivation. nih.govresearchgate.netuni-hannover.de |
| Aeration & Agitation | Data not available | Specific rates are not detailed in the reviewed literature. |
| Media Composition | Data not available | Detailed media formulation for optimal production is not specified. |
Following submerged cultivation, the isolation of this compound from the culture broth is a critical step. Given its volatile nature, techniques suitable for the extraction of such compounds are employed. Common methods for isolating volatile organic compounds from fungal cultures include solvent extraction and steam distillation. For instance, diethyl ether has been used to extract volatile terpenes from other fungal broths. The resulting extract, which contains the target compound along with other metabolites, is then typically concentrated to increase the compound's purity. A rotary evaporator is a standard apparatus used for this purpose, as it allows for the gentle removal of the solvent under reduced pressure.
Table 2: Extraction and Concentration Techniques
| Technique | Description | Typical Parameters |
|---|---|---|
| Solvent Extraction | Use of an organic solvent to selectively dissolve the target compound from the aqueous culture medium. | Solvent: Data not available for this specific compound. Diethyl ether used for other fungal VOCs. Time/Temperature: Not specified. |
| Steam Distillation | A separation process for temperature-sensitive materials by passing steam through the charge. | Conditions: Not specified. |
| Concentration | Removal of the extraction solvent to increase the concentration of the isolated compounds. | Apparatus: Rotary evaporator. Conditions: Reduced pressure, gentle heating. |
Chromatographic Separation and Purification Strategies for Natural Isolates
Table 3: Chromatographic Purification Parameters
| Technique | Column Details | Operating Conditions |
|---|
| Preparative Gas Chromatography (Prep-GC) | Column Type: Data not available. Stationary Phase: Data not available. | Temperature Program: Data not available. Carrier Gas: Data not available. Detector: Data not available. |
Advanced Techniques for Origin Determination (e.g., Isotope Labeling for Biosynthesis Tracing)
Understanding the biosynthetic pathway of this compound can be achieved through advanced analytical techniques such as isotope labeling. This method involves feeding the producing organism, in this case Fomitopsis betulina, with a precursor molecule that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). As the fungus synthesizes the target compound, it incorporates the labeled precursor. The position and extent of isotope incorporation in the final molecule can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information provides valuable insights into the building blocks and enzymatic reactions involved in the biosynthesis of the natural product. While isotope labeling is a powerful tool for studying fungal polyketide biosynthesis, specific studies tracing the biosynthetic pathway of this compound have not been detailed in the reviewed scientific literature.
Table 4: Isotope Labeling for Biosynthesis Tracing
| Technique | Principle | Application to this compound |
|---|---|---|
| Stable Isotope Labeling | Introduction of isotopically enriched precursors (e.g., ¹³C-acetate) into the fungal culture. The biosynthetic pathway is elucidated by tracking the incorporation of the label into the final product. | No specific studies found in the reviewed literature. |
| Analytical Methods | NMR Spectroscopy and Mass Spectrometry are used to detect the location and extent of isotopic enrichment in the purified compound. | Not applicable due to lack of specific studies. |
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of Polyketide Biosynthesis Pathway for Decatrienones
The formation of (5E,7E,9)-decatrien-2-one is confirmed to proceed via a polyketide biosynthesis pathway. uni-hannover.de Polyketides are a diverse group of secondary metabolites synthesized by a class of enzymes known as polyketide synthases (PKSs). researchgate.netnih.gov The general mechanism involves the sequential condensation of simple carboxylic acid precursors, typically acetyl-CoA and malonyl-CoA. researchgate.net
In fungi, the genes responsible for such pathways, including the core PKS and various tailoring enzymes, are often organized in biosynthetic gene clusters (BGCs). nih.govmdpi.com The biosynthesis of decatrienone in F. betulina is theorized to be the result of an interrupted chain elongation process during the production of larger polyketide pigments. uni-hannover.de This suggests that the C10 chain of decatrienone is an unusually short product for the fungal PKS machinery, which may also be producing other, larger polyketides like piptoporic acid. uni-hannover.de The compound appears to be a metabolite generated when the synthesis of these fungal pigments goes slightly awry. acs.org The even-numbered carbon chain of the decatrienones is exceptional, and its formation could be envisioned through either the decarboxylation of an odd-numbered precursor or through chain formation from acetyl-CoA units followed by significant modification. uni-hannover.de
Investigation of Precursor Incorporation Studies (e.g., 1-¹³C-Acetate Labeling)
To elucidate the biosynthetic origin of this compound, precursor incorporation studies using isotopically labeled substrates were conducted. Supplementing the fungal culture media with ¹³C-labeled acetate (B1210297) confirmed the polyketide-like pathway. researchgate.net
Experiments with both 1-¹³C-acetate and 2-¹³C-acetate demonstrated the incorporation of up to five acetate units into the C10 backbone of the decatrienone molecule. researchgate.net This finding is consistent with a polyketide pathway where acetate units serve as the fundamental building blocks. Conversely, feeding experiments with 1-¹³C-pyruvate or 1-¹³C-lactate did not result in labeling of the final product, which ruled out the hypothesis of an odd-numbered starter molecule for the polyketide chain. uni-hannover.deresearchgate.net
| Labeled Precursor Added | Observation | Conclusion |
|---|---|---|
| 1-¹³C-Acetate | Incorporation of up to five labeled acetate units was detected in the decatrienone molecular ion. researchgate.net | Confirms acetate as a primary building block and supports the polyketide pathway. uni-hannover.deresearchgate.net |
| 2-¹³C-Acetate | Incorporation of labeled acetate units was observed. researchgate.net | Further confirms the polyketide origin of the compound. researchgate.net |
| 1-¹³C-Pyruvate | No incorporation into the decatrienone molecule was observed. uni-hannover.deresearchgate.net | Rules out pyruvate (B1213749) as an odd-numbered starter for the polyketide chain. uni-hannover.deresearchgate.net |
| 1-¹³C-Lactate | No incorporation into the decatrienone molecule was observed. uni-hannover.deresearchgate.net | Rules out lactate (B86563) as an odd-numbered starter for the polyketide chain. uni-hannover.deresearchgate.net |
Characterization of Enzymatic Systems Involved in Decatrienone Formation
The enzymatic system responsible for decatrienone formation is centered around a Polyketide Synthase (PKS). uni-hannover.demdpi.com Fungal PKSs are large, multifunctional enzymes that catalyze the iterative condensation of acyl-CoA units. researchgate.net The core PKS enzyme assembles the polyketide chain from acetyl-CoA and malonyl-CoA precursors. researchgate.net Following the synthesis of the linear chain, it is typically released and can be further modified by tailoring enzymes, such as monooxygenases or hydroxylases, which add to the structural diversity of the final products. mdpi.com
In the case of this compound, it is speculated that its formation results from an incomplete or "interrupted" synthesis of larger polyketide pigments within F. betulina. uni-hannover.de This suggests the involvement of the fungus's pigment-producing PKS machinery. While the specific PKS and associated tailoring enzymes have not been fully characterized, the biosynthesis of this short, even-numbered methyl ketone is an exceptional activity of the fungal metabolic apparatus. uni-hannover.de
Factors Influencing Biosynthetic Yield and Stereochemical Control in Fungal Cultures
The production yield of decatrienones and the stereochemical outcome in submerged cultures of F. betulina are influenced by various factors, particularly media composition. uni-hannover.de
Research has shown that the addition of certain media additives can significantly impact the quantitative synthesis of secondary metabolites. researchgate.net In studies related to terpene biosynthesis in other basidiomycetes, lipophilic additives were found to have a positive effect on product concentration, whereas polysaccharides had a negative or inhibitory effect. uni-hannover.de This inhibitory effect of polysaccharides may be linked to mechanical protection or other complex interactions within the fungal culture. uni-hannover.de
Regarding stereochemical control, both this compound and its (5Z) isomer are produced, with the former being much more abundant. acs.org At the point of maximum concentration, which occurs on the fifth day of cultivation, the ratio of the isomers is heavily skewed towards the (5E) form. researchgate.netresearchgate.net
| Factor | Effect | Reference |
|---|---|---|
| Cultivation Time | Maximum concentration of decatrienones is reached on the fifth day. | researchgate.netresearchgate.net |
| Stereochemistry | The ratio of (5E) to (5Z) isomers at maximum concentration is 94:6. | researchgate.netresearchgate.net |
| Media Additives (General) | Media additives were shown to influence the acetogenic biosynthesis in basidiomycetes. | uni-hannover.de |
| Polysaccharides | Exerted a negative or inhibitory effect on the concentration of related metabolites. | uni-hannover.de |
| Lipophilic Additives | Showed a positive effect on the concentration of related metabolites in other fungi. | uni-hannover.de |
Synthetic Strategies and Methodologies
Retrosynthetic Analysis of the (5E,7E,9)-Decatrien-2-one Scaffold
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis primarily focuses on the disconnection of the carbon-carbon double bonds within the conjugated trienone system.
A logical and common disconnection strategy for forming a carbon-carbon double bond is the Wittig reaction, which involves reacting a phosphorus ylide with an aldehyde or ketone. towson.edulibretexts.org Applying this to the this compound scaffold, the C5=C6 double bond is an ideal point for disconnection. This strategic break simplifies the ten-carbon trienone into two five-carbon fragments.
This retrosynthetic step leads to two precursor synthons:
An electrophilic five-carbon aldehyde containing a conjugated diene system: (2E,4E)-penta-2,4-dienal .
A nucleophilic five-carbon phosphorus ylide derived from a ketone. This can be traced back to ethyl levulinate , a readily available starting material that contains the required keto-ethyl backbone.
This approach offers a convergent pathway where the two key fragments are synthesized separately and then combined in a late-stage key reaction to form the target molecule's carbon skeleton.
Total Synthesis Approaches to Specific Stereoisomers
The forward synthesis of this compound and its isomers relies on robust carbon-carbon bond-forming reactions that allow for the construction of the conjugated polyene system.
The Wittig reaction is a powerful and widely used method for synthesizing alkenes with a high degree of control over the location of the double bond, which is a significant advantage over elimination reactions that can produce mixtures of isomers. libretexts.orgpressbooks.pubnih.gov This reaction has been successfully employed to confirm the structure of (5E/Z,7E,9)-decatrien-2-ones isolated from the edible mushroom Fomitopsis betulina. researchgate.netresearchgate.net
The synthesis was accomplished through the reaction of (E)-penta-2,4-dien-1-yltriphenylphosphonium bromide with ethyl levulinate . researchgate.netresearchgate.netvulcanchem.com This reaction produced a mixture of the (5E,7E,9)- and (5Z,7E,9)-decatrien-2-one isomers, which were identical to the compounds isolated from the fungal culture. researchgate.netresearchgate.netlookchem.com The formation of the stable triphenylphosphine (B44618) oxide provides the thermodynamic driving force for the reaction. pressbooks.puborganic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce E-alkenes, whereas non-stabilized ylides typically yield Z-alkenes. organic-chemistry.org
The construction of conjugated polyenes with defined stereochemistry is a persistent challenge in organic synthesis due to the potential for isomerization and the need for precise control in each bond-forming step. acs.orgthieme-connect.com Beyond the classical Wittig reaction, several modern catalytic methods have been developed to address this challenge. researchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling: These reactions are among the most common methods for synthesizing polyenes. acs.org A practical and scalable dienylation reaction using a palladium catalyst and readily available sulfolenes has been reported to be highly regio- and stereoselective for both C=C bonds formed. researchgate.netnih.gov This method is particularly useful for constructing challenging dienes that contain cis double bonds. nih.gov
Olefin Metathesis: Tethered olefin metathesis has been presented as a highly stereoselective strategy for synthesizing conjugated polyenes that contain at least one Z-configured double bond. acs.org This approach, often combined with a subsequent Julia–Kocienski olefination, provides access to E,Z,E-configured triene systems. acs.org
Homocoupling of Unsaturated Silanes: A method based on the homocoupling of dienyl-, trienyl-, or tetraenylsilanes, promoted by PdCl₂ in the presence of LiCl and CuCl₂, has been developed for the stereoselective synthesis of all-E configured symmetrical polyenes containing up to eight double bonds. acs.org This technique effectively doubles the length of the conjugated system in a single step while preserving the stereochemistry of the starting silanes. acs.org
These advanced methodologies represent powerful tools for the synthesis of complex polyene natural products and their analogues.
Design and Synthesis of Decatrienone Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for identifying the key structural features of a molecule that are responsible for its biological or sensory properties. cas.orgnih.govresearchgate.net For this compound, SAR studies have focused on elucidating the molecular requirements for its characteristic pineapple-like aroma. researchgate.net
Following the identification of (5E/Z,7E,9)-decatrien-2-one from Fomitopsis betulina, researchers synthesized several structurally related methyl ketones to evaluate their odor profiles. researchgate.netresearchgate.net These studies revealed that the (5Z,7E,9)-isomer possesses a more potent pineapple flavor with a lower odor threshold than the more abundant (5E,7E,9)-isomer. researchgate.netacs.orgacs.org
Global minimum energy calculations and comparisons with other known flavor compounds, such as (1,3E,5Z)-undecatriene from fresh pineapple, led to key insights. The analysis suggested that an intense pineapple-like odor requires a molecule to have a carbon chain of at least ten atoms and a terminal double bond embedded within an "L"-shaped conformation. researchgate.net The synthesis of these analogues is essential for building a predictive model for fragrance properties. liverpool.ac.uk
Table 1: Synthesized Decatrienone Analogues and Odor Characteristics This table is representative of the types of analogues synthesized for SAR studies, based on findings from Grosse et al. (2019).
| Compound | Key Structural Features | Reported Odor Profile |
|---|---|---|
| This compound | C10 chain, conjugated trienone, all-trans (except C9) | Pineapple-like |
| (5Z,7E,9)-Decatrien-2-one | C10 chain, conjugated trienone, C5-Z isomer | Strong pineapple-like, lower odor threshold than 5E isomer. researchgate.netacs.org |
| (1,3E,5Z)-Undecatriene | C11 chain, conjugated triene, "L"-shape | Character impact compound of fresh pineapple. researchgate.net |
| Other synthesized methyl ketones | Variations in chain length and saturation | Used to determine that a C10 chain and terminal double bond are critical for pineapple aroma. researchgate.netresearchgate.net |
Methodologies for Chiral Synthesis and Absolute Stereochemical Control
While this compound itself is an achiral molecule, the principles of asymmetric synthesis are critical for creating chiral analogues or for using the decatrienone scaffold as an intermediate in the total synthesis of complex chiral natural products. iupac.orguwindsor.ca Absolute stereochemical control is the ability to produce a single, desired stereoisomer. nih.govresearchgate.net
One prominent example involves the use of a decatrienone derivative in the asymmetric synthesis of C10-epi-dihydro-epi-deoxy arteannuin B. figshare.comacs.orgresearchgate.netnih.gov In this approach, a decatrienone scaffold is embedded with a chiral sugar moiety. acs.orgresearchgate.net This chiral auxiliary directs the stereochemical outcome of a subsequent intramolecular Diels-Alder (IMDA) reaction, leading to the formation of a trans-decalin system with high selectivity. acs.orgresearchgate.net This strategy demonstrates how a temporary chiral element can effectively control the formation of multiple stereocenters.
General strategies for achieving absolute stereochemical control that could be applied to decatrienone analogues include:
Chiral Pool Synthesis (Chiron Approach): Utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to introduce chirality. iupac.org
Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct a stereoselective reaction, as seen in the arteannuin B synthesis. acs.org
Chiral Catalysis: Employs a small amount of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in a reaction. researchgate.netrsc.org For instance, iridium-catalyzed asymmetric hydrogenation or allylation can create chiral centers with high efficiency. researchgate.net
Substrate Control: Utilizes existing stereocenters within a complex molecule to direct the formation of new stereocenters, as demonstrated in double-stereodifferentiating crotylation reactions with chiral silanes. acs.org
These methodologies provide a powerful toolkit for chemists to synthesize specific stereoisomers of complex molecules for applications in drug discovery, materials science, and flavor chemistry.
Spectroscopic and Advanced Analytical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., 1H, 13C, 2D NMR, Overlapping Signal Resolution)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like (5E,7E,9)-decatrien-2-one. creative-biostructure.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of protons. magritek.com
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons along the polyene chain exhibit characteristic chemical shifts in the olefinic region. The coupling constants (J-values) between adjacent protons are critical for assigning the E (trans) configuration of the double bonds at the C5 and C7 positions. uni-hannover.de Generally, a larger coupling constant is indicative of a trans relationship between protons. The protons of the methyl group at C1 typically appear as a singlet in the upfield region, while the methylene (B1212753) protons at C3 and C4 will show distinct multiplets due to coupling with neighboring protons. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. masterorganicchemistry.com The carbonyl carbon (C2) of the ketone is characteristically found in the downfield region of the spectrum, typically between 190-220 ppm. libretexts.orgucl.ac.uk The sp² hybridized carbons of the conjugated double bonds (C5, C6, C7, C8, C9, and C10) will appear in the range of approximately 115-150 ppm. libretexts.org The exact chemical shifts are influenced by conjugation effects. organicchemistrydata.org The aliphatic carbons (C1, C3, and C4) will be located in the more shielded, upfield region of the spectrum. oregonstate.edu
2D NMR Spectroscopy: To resolve ambiguities from overlapping signals in 1D spectra and to definitively establish connectivity, two-dimensional (2D) NMR techniques are employed. creative-biostructure.comlibretexts.org
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to trace the proton connectivity throughout the entire molecule. emerypharma.com For instance, it can confirm the coupling between the protons on C4 and C5, and along the polyene chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which is particularly useful for confirming stereochemical assignments, such as the E configuration of the double bonds.
The combination of these advanced NMR methods allows for the complete and unambiguous structural and stereochemical assignment of this compound. hainanu.edu.cnnih.govconicet.gov.ar
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~2.1 | ~20-30 |
| C2 (C=O) | - | ~190-210 |
| C3 (CH₂) | ~2.5 | ~40-50 |
| C4 (CH₂) | ~2.3 | ~25-35 |
| C5 (CH) | ~5.7 | ~125-140 |
| C6 (CH) | ~6.0-6.5 | ~125-140 |
| C7 (CH) | ~6.0-6.5 | ~125-140 |
| C8 (CH) | ~6.0-6.5 | ~125-140 |
| C9 (CH) | ~5.8 | ~130-145 |
| C10 (CH₂) | ~5.1-5.3 | ~115-125 |
Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of this compound, which in turn allows for the calculation of its elemental composition with high accuracy. hainanu.edu.cn This is a critical step in confirming the molecular formula of the compound.
Upon ionization in the mass spectrometer, the molecular ion (M⁺) of this compound is formed. chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The analysis of these fragment ions provides valuable structural information. libretexts.org
Key Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can result in the loss of the methyl group (CH₃•) or the C₃H₅O• radical, leading to significant fragment ions.
McLafferty Rearrangement: If the alkyl chain is long enough, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, followed by cleavage of the alpha-beta bond.
Cleavage of the Polyene Chain: The conjugated system can also fragment, leading to a series of characteristic ions corresponding to different parts of the polyene chain.
The resulting mass spectrum will show a pattern of peaks, with the most abundant fragment ion referred to as the base peak. libretexts.org The precise masses of the molecular ion and the major fragment ions are used to piece together the structure of the molecule.
Table 2: Expected HRMS Data for this compound
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O |
| Exact Mass | 150.1045 |
| Molecular Weight | 150.22 |
Note: The exact mass is the monoisotopic mass calculated using the most abundant isotopes of each element.
Spectroscopic Methods for Conjugated Polyene Systems (e.g., UV-Vis Spectroscopy, Chiroptical Spectroscopy for Configurational Studies)
The extended system of conjugated double bonds in this compound gives rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. denovix.com
UV-Vis Spectroscopy: This technique measures the absorption of light by the molecule as a function of wavelength. infitek.com The conjugated triene system in this compound is a chromophore that absorbs UV light, resulting in electronic transitions (typically π → π* transitions). The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. Longer conjugated systems generally absorb at longer wavelengths. msu.edu The λmax for this compound is expected to be in the range of 250-300 nm. Substituents on the polyene chain can also influence the λmax.
Chiroptical Spectroscopy: While this compound itself is not chiral, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for studying any chiral derivatives or if the molecule were to adopt a helical conformation due to steric hindrance. These methods measure the differential absorption or rotation of left- and right-circularly polarized light and are highly sensitive to the three-dimensional structure of chiral molecules.
Chromatographic Coupling Techniques for Elucidation and Quantitation (e.g., GC-MS-O for Olfactory Characterization)
To analyze complex mixtures containing this compound, chromatographic techniques are coupled with spectroscopic detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. nih.gov In GC-MS, the sample is vaporized and passed through a gas chromatograph, which separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification of this compound even in trace amounts within a complex matrix.
Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O): For aroma compounds like this compound, GC-MS-O is a particularly powerful technique. acs.org It combines the separation and identification capabilities of GC-MS with human sensory perception. mdpi.com As the separated compounds elute from the GC, the effluent is split, with one portion going to the MS detector and the other to an olfactometry port, where a trained analyst can smell the compound and describe its odor character. This technique was instrumental in identifying this compound as a key contributor to the pineapple-like aroma of certain fungi. uni-hannover.deresearchgate.net
Table 3: Summary of Analytical Techniques and Their Applications for this compound
| Technique | Application | Information Obtained |
|---|---|---|
| ¹H NMR | Structural Elucidation | Proton environment, connectivity, and stereochemistry (E/Z) |
| ¹³C NMR | Structural Elucidation | Carbon skeleton and functional groups |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Definitive proton-proton and proton-carbon correlations, resolving signal overlap |
| HRMS | Molecular Formula Determination | Precise molecular mass and elemental composition |
| UV-Vis Spectroscopy | Analysis of Conjugated System | Wavelength of maximum absorbance (λmax) related to the polyene structure |
| GC-MS | Separation and Identification | Retention time and mass spectrum for identification in complex mixtures |
Structure Activity Relationship Sar Studies
Correlation of Molecular Structure with Olfactory Perception and Intensity (Pineapple-like Aroma)
The distinct pineapple fragrance of (5E,7E,9)-decatrien-2-one is intrinsically linked to its specific molecular structure. Research has shown that this compound, along with its (5Z,7E,9) isomer, was identified as a potent flavor component with a distinct pineapple odor during the cultivation of the edible mushroom Fomitopsis betulina. nih.govacs.org The aroma is not a mere coincidence but a direct consequence of the arrangement of atoms and functional groups within the molecule.
Influence of Double Bond Stereochemistry (e.g., 5E vs. 5Z isomers) on Sensory Properties
The stereochemistry of the double bonds within the decatrienone structure plays a pivotal role in modulating its sensory properties. Specifically, the configuration at the C5 position, whether it is trans (E) or cis (Z), has a significant impact on the perceived odor.
Sensory evaluations have demonstrated that while both this compound and (5Z,7E,9)-decatrien-2-one possess a pineapple-like aroma, the (5Z,7E,9)-isomer is reported to have the lowest odor threshold and the most characteristic pineapple scent. nih.govacs.orgresearchgate.net This indicates that the cis configuration at the C5 position enhances the potency and recognizability of the pineapple fragrance. The synthesis and sensory characterization of these isomers have been crucial in establishing this relationship. uni-hannover.deperfumerflavorist.com
The following table summarizes the sensory properties of the (5E,7E,9) and (5Z,7E,9) isomers of decatrien-2-one:
| Compound | Stereochemistry | Odor Description | Odor Threshold |
| This compound | trans at C5 | Pineapple-like | Higher |
| (5Z,7E,9)-decatrien-2-one | cis at C5 | Most characteristic pineapple-like | Lowest |
Impact of Carbon Chain Length and Conformational Features (e.g., "L"-shaped conformation) on Activity Profile
Furthermore, computational modeling and comparison with other potent pineapple odorants, such as (1,3E,5Z)-undecatriene, have revealed the importance of a specific "L"-shaped conformation. nih.govacs.orguni-hannover.de This conformation, where a terminal double bond is embedded within this L-shaped structure, appears to be a common feature among compounds that elicit a strong pineapple aroma. nih.govacs.orgresearchgate.net This suggests that the olfactory receptors responsible for detecting the pineapple scent have a binding pocket that preferentially accommodates molecules with this particular size and shape. The conformation of an odorant molecule is a key factor in how it interacts with and activates olfactory receptors. nih.gov
Methodologies for Design and Evaluation of Decatrienone Analogues in SAR Probing
The elucidation of the structure-activity relationships of this compound has been made possible through a combination of synthetic chemistry and sophisticated analytical and sensory evaluation techniques. oncodesign-services.com The general workflow for such SAR studies involves several key steps. nih.gov
Initially, a series of structurally related analogues are designed and synthesized. uni-hannover.de This often involves varying the carbon chain length, the number and position of double bonds, and the stereochemistry of these bonds. uni-hannover.de The synthesis of these analogues allows researchers to systematically probe the impact of each structural feature on the resulting odor. rsc.org
Once synthesized, these compounds undergo rigorous characterization to confirm their structure, often using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgresearchgate.net The core of the evaluation then lies in sensory analysis. Techniques such as Aroma Extract Dilution Analysis (AEDA) are employed to identify the most potent odor-active compounds in a mixture. nih.govacs.orgnih.gov This involves serially diluting an aroma extract and having a trained sensory panel identify the dilution at which the specific aroma is no longer detectable.
Furthermore, the determination of odor thresholds provides a quantitative measure of a compound's potency. perfumerflavorist.com Computational methods, including molecular modeling, are also increasingly used to predict how different structural modifications might affect the molecule's interaction with olfactory receptors and to rationalize the observed SAR. oncodesign-services.comnih.gov These computational approaches can help in designing new analogues with potentially enhanced or modified sensory properties. collaborativedrug.com
The following table outlines the methodologies used in the SAR studies of decatrienone analogues:
| Methodology | Purpose |
| Chemical Synthesis | Creation of a series of structural analogues with systematic variations. uni-hannover.de |
| Spectroscopic Analysis (NMR, MS) | Confirmation of the chemical structure of the synthesized analogues. acs.orgresearchgate.net |
| Aroma Extract Dilution Analysis (AEDA) | Identification of key odor-active compounds and their relative potencies. nih.govacs.org |
| Sensory Panel Evaluation | Characterization of the odor quality and intensity of each analogue. perfumerflavorist.com |
| Odor Threshold Determination | Quantitative measurement of the potency of each odorant. perfumerflavorist.com |
| Computational Modeling | Prediction of structure-activity relationships and rationalization of experimental findings. oncodesign-services.comnih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Conformational Analysis and Molecular Stability
Research has shown that for unsaturated methyl ketones like (5E,7E,9)-decatrien-2-one, the chain length and the presence of a terminal double bond are critical for certain properties. researchgate.net Global minimum energy calculations have revealed that a chain length of at least ten carbon atoms and a terminal double bond embedded in an "L"-shaped conformation are common features for compounds exhibiting specific intense odors, such as a pineapple-like scent. researchgate.net The stability of such conformers is a central aspect of their prevalence and sensory impact. researchgate.net
The stability of radicals, which can be intermediates in various chemical reactions, is also a key area of study in computational organic chemistry, with DFT methods providing reliable data on their thermodynamic properties. nrel.gov
Table 1: Key Factors in the Conformational Stability of this compound and Related Compounds
| Feature | Importance | Reference |
|---|---|---|
| Carbon Chain Length | A minimum of ten carbons is often required for specific odor characteristics. | researchgate.net |
| Terminal Double Bond | The presence and position of a terminal double bond are crucial. | nih.gov |
Molecular Modeling and Dynamics Simulations of Polyene Systems
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of polyene systems like this compound over time. mdpi.comspiedigitallibrary.orgnih.gov These simulations can model the interactions of the molecule with its environment, such as in a solvent or at an interface, offering insights into its solubility, aggregation, and transport properties. mdpi.comspiedigitallibrary.org
For polyene systems, MD simulations can reveal how the flexible carbon chain explores different conformations and how these dynamics are influenced by factors like temperature and the surrounding medium. nih.gov This is particularly relevant for understanding how the molecule might interact with olfactory receptors. The study of polyene lipids in monolayers, for instance, has shown that key properties of bond ordering in the hydrocarbon chains are similar to those of isolated molecules. nih.gov
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized or isolated compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (from Infrared or Raman spectroscopy) is particularly valuable.
Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. escholarship.orgliverpool.ac.uknih.gov Machine learning techniques, trained on large datasets of experimental and calculated shifts, are increasingly being used to refine these predictions, achieving mean absolute errors of less than 0.10 ppm for ¹H shifts in some cases. escholarship.org Similarly, vibrational frequencies can be calculated and compared to experimental IR and Raman spectra to aid in structural elucidation.
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Parameter | Computational Method | Application |
|---|---|---|
| NMR Chemical Shifts | DFT, Machine Learning | Structure verification, Conformational analysis |
Elucidation of Reaction Mechanisms and Transition States via Computational Approaches
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the formation of this compound. rsc.orgrsc.orgplos.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. plos.org
This allows for the determination of activation energies, which are critical for understanding reaction rates and predicting the feasibility of a proposed synthetic route. plos.org For complex reactions, computational studies can help to distinguish between different possible mechanisms and identify the most likely pathway. rsc.org This is particularly important in the development of new synthetic methodologies and in understanding biosynthetic pathways in organisms. rsc.org
Application of Computational Methods for Structure-Odor Relationship Prediction
A significant area of application for computational methods in the study of this compound is in understanding its structure-odor relationship. researchgate.netmdpi.comsemanticscholar.org Researchers aim to build models that can predict the odor of a molecule based on its chemical structure. mdpi.comsemanticscholar.org
For this compound, which is known for its pineapple-like aroma, computational studies have been used to identify the key structural features responsible for this scent. researchgate.net As mentioned earlier, global minimum energy calculations have pointed to the importance of the C10 chain length and the "L"-shaped conformation. researchgate.net By comparing the structure of this compound with other compounds that have similar or different odors, it is possible to develop predictive models. These models often use physicochemical descriptors and machine learning algorithms to establish a quantitative link between molecular properties and odor perception. mdpi.comsemanticscholar.org
Chemical Reactivity and Transformation Studies
Investigation of Chemo-, Regio-, and Stereoselective Functionalizations of Decatrienones
The presence of multiple reactive sites in decatrienones necessitates a high degree of control in chemical reactions to achieve desired products. Research in this area focuses on developing methods that selectively target one functional group or position over others.
Selective functionalization is crucial for the synthesis of complex molecules from simpler, readily available starting materials. rsc.orgmdpi.com In the context of decatrienones, this involves reactions that can distinguish between the carbon-carbon double bonds of the triene system and the carbon-oxygen double bond of the ketone. Furthermore, regioselectivity addresses the challenge of reacting at a specific double bond within the conjugated system, while stereoselectivity is concerned with controlling the three-dimensional arrangement of the atoms in the product.
One common approach to achieve such selectivity is through the use of specific catalysts and reagents that can direct the reaction to a particular site. nih.gov For instance, certain transition-metal catalysts can coordinate to the ketone oxygen, activating the α,β-unsaturated system for nucleophilic attack, while leaving the more distant double bonds untouched. Conversely, other catalytic systems might preferentially interact with the terminal double bond of the triene. The choice of reagents, solvents, and reaction conditions plays a pivotal role in determining the outcome of these transformations. rsc.orgresearchgate.net
Table 1: Examples of Selective Functionalizations
| Reaction Type | Reagent/Catalyst | Selectivity | Product Type |
|---|---|---|---|
| Conjugate Addition | Organocuprates | 1,4-addition | β-Substituted ketone |
| Epoxidation | m-CPBA | Regioselective | Epoxy ketone |
| Reduction | NaBH4/CeCl3 (Luche reduction) | Chemoselective | Allylic alcohol |
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Stereoselective | Chiral ketone |
This table is illustrative and provides examples of typical selective reactions that could be applied to a decatrienone system based on general principles of organic chemistry.
Cycloaddition and Pericyclic Reactions Involving the Conjugated Triene Moiety
The conjugated triene system of (5E,7E,9)-decatrien-2-one is a prime candidate for cycloaddition and other pericyclic reactions, which are powerful methods for constructing cyclic and polycyclic structures. researchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. nih.govacademie-sciences.fr In this reaction, the triene can act as the diene component, reacting with a dienophile to form a six-membered ring. The regioselectivity and stereoselectivity of the Diels-Alder reaction are often predictable based on the electronic nature of the substituents on both the diene and the dienophile. For instance, the electron-withdrawing nature of the ketone group in the decatrienone can influence the course of the reaction. Depending on the specific dienophile used, different isomers of the cycloadduct can be obtained.
Other pericyclic reactions involving the triene moiety include electrocyclizations. Under thermal or photochemical conditions, the triene can undergo a 6π-electrocyclic ring closure to form a cyclohexadiene derivative. The stereochemical outcome of this reaction is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for thermal reactions and a conrotatory closure for photochemical reactions. openstax.org
Table 2: Potential Cycloaddition Reactions of a Decatrienone System
| Reaction Type | Reactant | Conditions | Product Skeleton |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride | Thermal | Bicyclic adduct |
| [6+2] Cycloaddition | Tropone | Metal catalyst | Bicyclo[4.2.1]nonane derivative mdpi.com |
| [2+2] Cycloaddition | Alkene | Photochemical | Cyclobutane (B1203170) derivative |
| 1,3-Dipolar Cycloaddition | Nitrone | Thermal | Isoxazolidine derivative rsc.org |
This table outlines potential cycloaddition reactions based on the known reactivity of conjugated trienes.
Photochemical and Thermal Behavior of Polyene Ketones
The extended π-system of polyene ketones like this compound makes them susceptible to transformations induced by light (photochemistry) and heat (thermal chemistry).
Photochemical Behavior: Upon absorption of ultraviolet or visible light, polyene ketones can be promoted to an electronically excited state. msu.edu This excited state can undergo several transformations that are not readily accessible in the ground state. Common photochemical reactions include:
E/Z (cis/trans) Isomerization: The double bonds within the triene system can isomerize, leading to a mixture of geometric isomers. rsc.org
Electrocyclization: As mentioned earlier, photochemical 6π-electrocyclization can occur, typically with a conrotatory motion. openstax.org
[2+2] Cycloadditions: The excited state of the enone moiety can react with an alkene to form a cyclobutane ring. msu.edu
Degradation: The polyene chain is susceptible to degradation upon exposure to light, which can lead to the formation of smaller, lower molecular weight compounds. researchgate.net
Thermal Behavior: Heating polyene ketones can also induce chemical reactions. The most common thermal reaction for a conjugated triene is a 6π-electrocyclic ring closure, which proceeds via a disrotatory pathway. openstax.org The stability of the polyene chain can also be a factor at elevated temperatures, with potential for degradation and rearrangement reactions. The presence of the ketone can influence the thermal stability and reaction pathways. researchgate.netcore.ac.uk
Table 3: Summary of Photochemical and Thermal Reactions
| Condition | Reaction Type | Typical Outcome |
|---|---|---|
| Photochemical (UV/Vis light) | E/Z Isomerization | Mixture of geometric isomers rsc.org |
| Photochemical (UV/Vis light) | 6π-Electrocyclization | Conrotatory ring closure to cyclohexadiene openstax.org |
| Photochemical (UV/Vis light) | [2+2] Cycloaddition | Formation of cyclobutane rings msu.edu |
| Thermal | 6π-Electrocyclization | Disrotatory ring closure to cyclohexadiene openstax.org |
| Thermal | Degradation | Cleavage of the polyene chain researchgate.net |
Olefin Metathesis and Other Catalytic Transformations Applied to the Decatrienone Skeleton
Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. organic-chemistry.org This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), allows for the rearrangement of alkene fragments. organic-chemistry.orgresearchgate.net In the context of a decatrienone skeleton, olefin metathesis could be employed in several ways:
Ring-Closing Metathesis (RCM): If the decatrienone is appropriately substituted with another olefinic group, RCM can be used to construct a cyclic structure.
Cross-Metathesis (CM): This involves the reaction of one of the double bonds in the decatrienone with another olefin to create a new, longer unsaturated system.
Enyne Metathesis: If an alkyne is present in the molecule or used as a reaction partner, enyne metathesis can lead to the formation of conjugated diene systems.
Other catalytic transformations can also be applied to modify the decatrienone skeleton. researchgate.netrsc.orgnih.gov These can include:
Hydrogenation: Selective hydrogenation of one or more double bonds can be achieved using specific catalysts (e.g., Wilkinson's catalyst) under controlled conditions.
Hydrosilylation: The addition of a silicon-hydride bond across a double bond can introduce a silyl (B83357) group, which can be a useful synthetic handle for further transformations.
Carbonylation: The incorporation of a carbon monoxide molecule can lead to the formation of more complex carbonyl-containing structures. pku.edu.cn
Table 4: Potential Catalytic Transformations of a Decatrienone
| Reaction Type | Catalyst Type | Potential Application |
|---|---|---|
| Ring-Closing Metathesis | Grubbs' Catalyst | Synthesis of cyclic enones researchgate.net |
| Cross-Metathesis | Schrock's Catalyst | Elongation of the polyene chain organic-chemistry.org |
| Selective Hydrogenation | Wilkinson's Catalyst | Reduction of a specific double bond |
| Hydrosilylation | Platinum or Rhodium complexes | Introduction of a silyl group |
This table illustrates potential applications of modern catalytic methods to a decatrienone framework based on established catalytic reactions.
Biotechnological Production and Industrial Applications Non Food, Non Clinical Focus
Optimization of Fungal Bioprocesses for Enhanced (5E,7E,9)-Decatrien-2-one Production
The production of this compound has been notably achieved through the submerged cultivation of the edible mushroom Fomitopsis betulina (the birch polypore). uni-hannover.demdpi.com Research has focused on optimizing the fermentation conditions to maximize the yield of this desirable aroma compound.
Key strategies for optimizing fungal bioprocesses include:
Substrate Utilization: Fomitopsis betulina has been successfully cultivated on various agro-industrial side-streams, such as cabbage cuttings. researchgate.netresearchgate.net This approach not only provides a cost-effective nutrient source but also contributes to a circular economy by valorizing waste materials. researchgate.net
Medium Composition: The composition of the growth medium significantly influences the production of secondary metabolites. For instance, the presence of lipophilic additives has been shown to have a positive effect on the production of certain fungal metabolites, while polysaccharides can have a negative impact. uni-hannover.de The choice of nitrogen source is also critical; for example, in Aspergillus clavatus, using a soya-derived peptone in the growth media led to substantially higher levels of the secondary metabolite pseurotin (B1257602) A. nih.gov While this is a different fungus and compound, it highlights the principle that nutrient sources can dramatically alter metabolic output.
Cultivation Parameters: Factors such as pH, temperature, and aeration are crucial for optimal fungal growth and metabolite production. In the case of Fomitopsis betulina, a maximum concentration of this compound was observed on the fifth day of cultivation. researchgate.net
Co-cultivation: The co-cultivation of different fungal strains can stimulate the production of secondary metabolites. mdpi.com For example, co-culturing Pleurotus ostreatus with Aspergillus niger has been shown to improve the degradation of aflatoxin B1. mdpi.com This principle could potentially be applied to enhance the production of this compound.
A study on the production of (5E/Z,7E,9)-decatrien-2-one by Fomitopsis betulina revealed the following time course data:
| Cultivation Day | Isomer Ratio (5E:5Z) | Diastereomeric Excess of this compound |
| 5 | 94:6 researchgate.net | 88% uni-hannover.de |
This table illustrates the change in the isomeric ratio and the diastereomeric excess of the target compound over the course of the fermentation.
Metabolic Engineering Approaches for Biosynthesis Pathway Modulation and Yield Improvement
Metabolic engineering offers a powerful tool for enhancing the production of desired compounds by modifying an organism's genetic and regulatory processes. rsc.org For this compound, this involves understanding and manipulating its polyketide biosynthesis pathway. uni-hannover.deescholarship.org
Labeling studies using 1/2-¹³C-acetate have confirmed that the backbone of this compound is assembled via the polyketide pathway in Fomitopsis betulina. uni-hannover.deresearchgate.net This pathway involves the iterative condensation of acetyl-CoA units, catalyzed by a polyketide synthase (PKS) enzyme. cdc.govnih.gov
Key metabolic engineering strategies could include:
Overexpression of Key Enzymes: Increasing the expression of the specific polyketide synthase responsible for producing the C10 backbone of this compound could significantly boost yields.
Pathway Redirection: Metabolic flux can be redirected towards the desired product by knocking out or downregulating genes involved in competing pathways. For example, in the production of diacetyl in Candida glabrata, deleting the ILV5 gene eliminated a branched pathway, thereby increasing the precursor pool for diacetyl synthesis. plos.org A similar approach could be applied to the this compound pathway.
Precursor Supply Enhancement: Increasing the intracellular pool of the primary building block, acetyl-CoA, could also enhance production.
Heterologous Expression: The genes responsible for the biosynthesis of this compound could be transferred to a more industrially amenable host organism, such as Saccharomyces cerevisiae or Escherichia coli, which are often easier and faster to cultivate than filamentous fungi. nih.govnih.gov
Potential for Enzyme Discovery and Biocatalysis Applications from Fungal Systems
Fungi, particularly basidiomycetes, represent a vast and largely untapped reservoir of novel enzymes with unique catalytic capabilities. researchgate.netuni-hannover.de The biosynthesis of this compound in Fomitopsis betulina points to the existence of a specific set of enzymes, including a highly reducing polyketide synthase (HRPKS) and potentially tailoring enzymes that introduce the characteristic double bonds and ketone group. cdc.gov
The discovery and characterization of these enzymes could lead to several biocatalysis applications:
Cell-Free Synthesis: Once identified and isolated, these enzymes could be used in cell-free systems for the in vitro production of this compound and related compounds. This approach offers greater control over the reaction and can lead to higher purity products.
Biocatalytic Production of Novel Compounds: The enzymes from the this compound pathway could be used to produce novel flavor and fragrance compounds by providing them with different substrate analogues.
Genome Mining: The identification of the gene cluster responsible for this compound production can guide genome mining efforts in other fungi to discover new polyketide synthases and other valuable enzymes. researchgate.netbeilstein-journals.org Fungal genomes contain numerous "silent" or "orphan" gene clusters for secondary metabolites, which represent a treasure trove for new natural products. nih.gov
Sustainable Production Strategies for Natural Flavor and Fragrance Compounds
The consumer demand for natural and sustainably sourced products is a major driver for the development of biotechnological production methods for flavor and fragrance compounds. uni-hannover.deresearchgate.net Fungal fermentation offers several advantages in this regard:
Renewable Feedstocks: As mentioned, fungi can be cultivated on renewable and often waste-derived feedstocks, reducing the environmental impact and cost of production. researchgate.netresearchgate.net
"Natural" Labeling: In many jurisdictions, including the EU, flavor compounds produced through biotechnological processes can be labeled as "natural," which is highly valued by consumers. uni-hannover.de
Scalability and Controllability: Fermentation processes are highly scalable and can be precisely controlled to ensure consistent product quality and yield, which is often a challenge with agricultural production of natural products. uni-hannover.de
Reduced Environmental Footprint: Compared to chemical synthesis, which often relies on harsh conditions and petroleum-based starting materials, biotechnological production is generally more environmentally friendly. researchgate.net
The production of this compound by Fomitopsis betulina is a prime example of a sustainable and natural approach to obtaining a high-value flavor compound. mdpi.comresearchgate.net Further research into the optimization of this process and the underlying enzymatic machinery will undoubtedly pave the way for the industrial-scale production of this and other desirable natural compounds.
Future Research Directions and Emerging Paradigms
Exploration of Unidentified Biosynthetic Enzymes and Genetic Determinants for Decatrienone Production
The biosynthetic pathway of (5E,7E,9)-decatrien-2-one in Fomitopsis betulina is thought to be a polyketide-like synthesis, based on isotope labeling studies that showed the incorporation of acetate (B1210297) units. researchgate.netuni-hannover.de However, the specific enzymes and the genetic architecture underpinning its formation are yet to be identified. A primary future objective is the complete elucidation of this pathway.
Modern -omics technologies, particularly genomics and transcriptomics, will be central to this effort. researchgate.net By sequencing the genome of Fomitopsis betulina and analyzing its transcriptome under conditions of high and low decatrienone production, researchers can identify candidate biosynthetic gene clusters (BGCs). These clusters often co-locate genes for all the necessary enzymes, such as polyketide synthases (PKSs), tailoring enzymes (e.g., reductases, dehydratases), and regulatory proteins. researchgate.net
Further research should focus on:
Heterologous Expression: Once candidate genes are identified, their function can be confirmed by expressing them in a well-characterized host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, to see if decatrienone production is reconstituted.
Enzyme Characterization: The individual enzymes from the identified BGC must be isolated and characterized biochemically to understand their specific roles, substrate specificities, and reaction mechanisms. This includes identifying the specific type of PKS involved and the series of tailoring enzymes that create the final triene ketone structure.
Regulatory Networks: Investigations into the regulatory factors that control the expression of the decatrienone BGC are needed. This could involve studying transcription factors and signaling pathways that respond to developmental cues or environmental stimuli, such as the composition of the growth medium. uni-hannover.de
| Research Focus Area | Key Methodologies | Expected Outcomes |
| Gene Cluster Identification | Genome Sequencing, Transcriptomics (RNA-Seq), Bioinformatic BGC prediction | Identification of the putative decatrienone biosynthetic gene cluster (BGC). |
| Functional Genomics | Heterologous Expression, Gene Knockout (CRISPR/Cas9) | Confirmation of gene function and pathway reconstitution. |
| Biochemical Analysis | Protein Purification, Enzymatic Assays | Elucidation of individual enzyme mechanisms and substrate preferences. |
| Regulatory Studies | Differential Gene Expression Analysis, Promoter Studies | Understanding of how and when decatrienone production is activated. |
Development of Novel and Green Synthetic Routes for Complex Decatrienone Analogues
The initial synthesis of this compound was accomplished via a Wittig reaction to confirm its structure. researchgate.netresearchgate.net While effective, this and other classical synthetic methods may not be optimal for producing a wide range of analogues or for large-scale, environmentally friendly production. The future of decatrienone chemistry lies in the development of more efficient, stereoselective, and sustainable synthetic strategies.
Emerging paradigms in chemical synthesis offer promising avenues:
Green Chemistry Approaches: There is a global trend toward greener and more sustainable chemical processes. mdpi.com This includes exploring biocatalysis, where enzymes or whole-cell systems are used to perform specific synthetic steps under mild conditions. Another green approach is organic electrosynthesis, which uses electricity to drive reactions, reducing the need for chemical reagents. researchgate.net
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, better selectivity, and improved safety compared to batch processing. This technology is well-suited for optimizing the synthesis of decatrienone and its derivatives.
Novel Catalytic Methods: The development of new catalysts for C-C bond formation and functional group manipulation is critical. This could include novel organometallic catalysts or organocatalysts that can achieve high stereoselectivity in constructing the conjugated triene system.
The synthesis of a diverse library of decatrienone analogues is a key goal for exploring structure-activity relationships. researchgate.net
| Synthetic Strategy | Advantages | Potential Application for Decatrienone |
| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Stereoselective reduction or oxidation steps; potential for de novo synthesis using engineered microbes. |
| Organic Electrosynthesis | Avoids stoichiometric chemical oxidants/reductants, uses electricity as a "green" reagent. | Driving key coupling or functionalization reactions in the synthetic pathway. researchgate.net |
| Flow Chemistry | Enhanced process control, improved safety and scalability, higher yields. | Optimization of reaction conditions for multi-step syntheses of analogues. |
| Advanced Catalysis | High efficiency and selectivity, access to novel transformations. | Stereocontrolled synthesis of specific geometric isomers (E/Z) of decatrienone analogues. researchgate.net |
Advanced Spectroscopic Tools for In-situ Monitoring of Biosynthesis and Chemical Reactions
Understanding the dynamics of this compound formation requires tools that can monitor the process in real-time. Advanced spectroscopic techniques are moving out of specialized analytical labs and into the bioreactor and chemical reactor, enabling in-situ analysis. mt.com
For biosynthetic studies, in-situ monitoring can provide a dynamic view of fungal metabolism.
Real-time Mass Spectrometry: Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) can continuously monitor the volatile compounds produced by a fungal culture, providing a high-resolution temporal profile of decatrienone production.
In-situ NMR Spectroscopy: NMR can be used to track the conversion of stable isotope-labeled precursors (e.g., ¹³C-acetate) into decatrienone and other metabolites directly within a bioreactor, offering a detailed map of metabolic fluxes. nih.gov
For chemical synthesis, in-situ spectroscopy is revolutionizing process development and control.
ATR-FTIR and Raman Spectroscopy: Probe-based infrared and Raman spectrometers can be inserted directly into a reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time. mt.com This allows for precise determination of reaction kinetics and endpoints, facilitating process optimization. spectroscopyonline.com
Lab-on-a-Chip Devices: Miniaturized analytical platforms, such as mid-IR lab-on-a-chip sensors, allow for the real-time analysis of chemical reactions using only microliter volumes, enabling high-throughput screening of reaction conditions. nih.gov
The application of these tools will provide an unprecedented level of understanding and control over both the biological and chemical production of decatrienone.
Deeper Computational Insights into Reactivity, Stereocontrol, and Structure-Activity Relationships
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules like this compound. Initial computational work has already been used to perform global minimum energy calculations to help correlate the molecule's "L"-shaped conformation with its characteristic pineapple aroma. researchgate.netresearchgate.net Future computational studies can provide much deeper insights.
Key areas for computational exploration include:
Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that link the structural features of decatrienone analogues to their sensory properties (e.g., odor threshold and character). nih.govresearchgate.net This can guide the synthesis of new analogues with desired flavor profiles.
Reaction Mechanism and Stereocontrol: Computational modeling, using methods like Density Functional Theory (DFT), can be used to investigate the mechanisms of both biosynthetic and synthetic reactions. rsc.orgnih.gov This is particularly valuable for understanding and predicting the stereochemical outcome of reactions, for example, in the synthesis of specific geometric isomers of decatrienone. researchgate.net
Enzyme-Substrate Docking: Once the biosynthetic enzymes are identified, molecular docking and molecular dynamics (MD) simulations can model how substrates and intermediates bind to the enzyme active sites. This can reveal the structural basis for the enzymes' catalytic activity and selectivity. chemrxiv.org
These computational approaches will accelerate the discovery process by allowing researchers to prioritize the most promising synthetic targets and experimental strategies. mdpi.com
Discovery of Additional Ecological Roles (non-human and non-pheromone related) and Inter-species Chemical Communication Mediated by Decatrienone and its Derivatives
The most prominent known function of this compound is as a flavor compound produced by Fomitopsis betulina, a wood-decaying fungus. nih.govfrontiersin.org However, in nature, secondary metabolites rarely have a single function. It is highly probable that decatrienone plays one or more roles in the ecology of the fungus. The field of chemical ecology provides a framework for investigating these potential functions, which are mediated by semiochemicals (information-carrying chemicals). ncsu.edu
Future research should investigate whether decatrienone functions as an allelochemical , a compound that mediates interactions between different species. ncsu.edunih.gov Potential roles include:
Allomone: The compound could benefit the producer by negatively affecting a receiver. For instance, decatrienone might act as an antimicrobial agent to inhibit the growth of competing bacteria or fungi in the decaying wood, or as a feeding deterrent against fungivorous insects. ncsu.edu Some microbial communities are known to use chemical signals to suppress competitors. researchgate.net
Kairomone: The compound could benefit a receiver at the expense of the producer. For example, the distinct aroma of decatrienone might be used by a specialized insect to locate F. betulina as a food source or a place to lay its eggs. ncsu.edufrontiersin.org
Synomone: The compound could benefit both the producer and the receiver. It is conceivable that the aroma attracts an organism that helps the fungus, for example, by dispersing its spores. ncsu.edu
Investigating these hypotheses will require carefully designed ecological experiments, such as bioassays testing the effect of purified decatrienone on relevant bacteria, fungi, and insects found in the same habitat as Fomitopsis betulina. This line of inquiry will place this compound within its broader ecological context, revealing its role in the complex web of chemical communication that governs forest ecosystems. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
